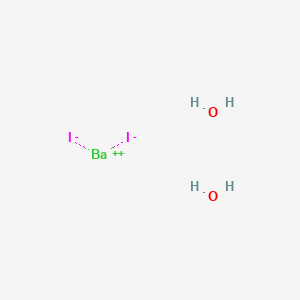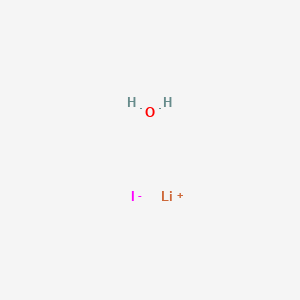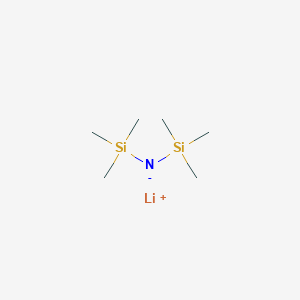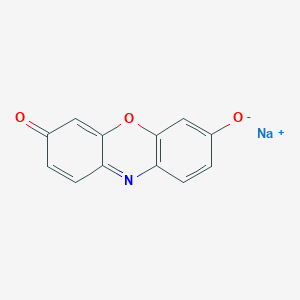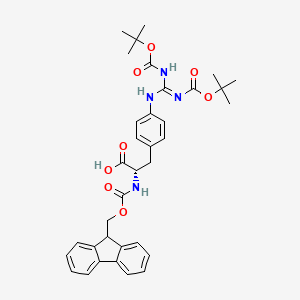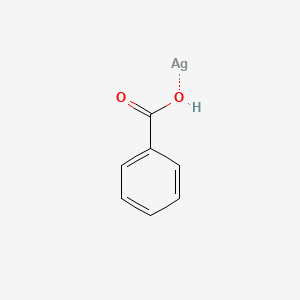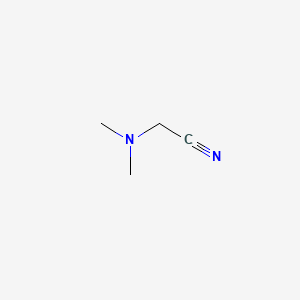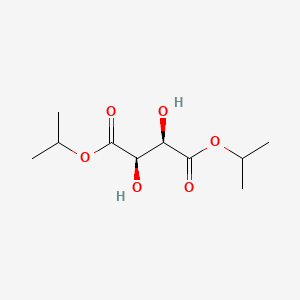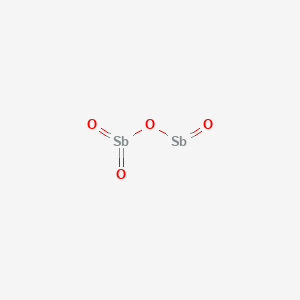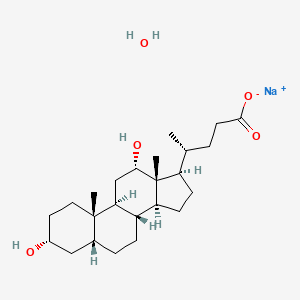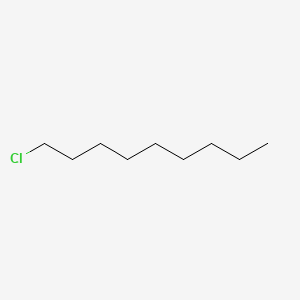
Aluminum Magnesium (Al-Mg) Alloy Sputtering Targets
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum Magnesium Sputtering Target is an alloy sputtering material containing Al and Mg . It is available in various forms, purities, sizes, and prices . The aluminum magnesium sputtering materials are used for CD-ROM, decoration, semiconductor, display, LED and photovoltaic devices, functional coating as well as other optical information storage industry, glass coating industry like car glass and architectural glass, optical communication, etc .
Synthesis Analysis
Magnetron sputtering has been one of the significant processes for developing defect-free uniform coatings for a wide range of materials . Increasing Magnesium (Mg) content in Aluminium (Al)–Mg sputtered coats has been strongly linked to a heightened sacrificial nature . This has directed researchers towards investigating different combinations or compositions of Al-based coats .
Molecular Structure Analysis
A multilayered aluminum–magnesium (Al-Mg) nanostructured composite was fabricated using constrained high-pressure torsion (HPT) in a Bridgeman-anvil-type unit . A microstructure investigation and X-ray diffraction analysis allowed us to identify the presence of intermetallic Al3Mg2 and Al12Mg17 phases in the deformed nanostructured composite .
Chemical Reactions Analysis
Increasing Magnesium (Mg) content in Aluminium (Al)–Mg sputtered coats has been strongly linked to a heightened sacrificial nature . This has directed researchers towards investigating different combinations or compositions of Al-based coats .
Physical And Chemical Properties Analysis
The sputtering yield of the Al3Mg2 and Al12Mg17 phases was found to be 2.2 atom/ion and 1.9 at/ion, respectively, which is lower than that of Mg (2.6 at/ion) . According to density functional theory (DFT)-based calculations, this is due to the higher surface-binding energy of the intermetallic phases (3.90–4.02 eV with the Al atom removed and 1.53–1.71 eV with the Mg atom removed) compared with pure Al (3.40–3.84 eV) and Mg (1.56–1.57 eV) .
Mécanisme D'action
Target of Action
MFCD00011053: MFCD00011053, also known as Flucytosine, is a synthetic antimycotic compound . Its primary targets are susceptible fungal cells .
SY010030: SY010030, also known as Angiotensin Receptor Blockers (ARBs), primarily targets type 1 angiotensin II (AT 1) receptors on blood vessels and other tissues, such as the heart .
Aluminum Magnesium (Al-Mg) Alloy Sputtering Targets: This compound are primarily used in the manufacturing of thin films through a process called "sputtering" .
Holmium(III) oxide, REacton: Holmium(III) oxide, or holmium oxide, is a chemical compound of the rare-earth element holmium and oxygen . Its primary target is the formation of brittle Mg-Al intermetallic compounds .
Mode of Action
MFCD00011053: Flucytosine is converted into 5-fluorouracil (5-FU) inside fungal cells, which is further converted to metabolites that inhibit fungal RNA and DNA synthesis .
SY010030: ARBs block type 1 angiotensin II (AT 1) receptors, inhibiting the effects of angiotensin II on sympathetic nerve release and reuptake of norepinephrine .
This compound: The sputtering process involves the controlled removal and conversion of the target material into a directed gaseous/plasma phase through ionic bombardment .
Holmium(III) oxide, REacton: Holmium(III) oxide reacts slowly with O2 at room temperature, and burns readily, forming holmium (III) oxide, Ho2O3 .
Biochemical Pathways
MFCD00011053: The biochemical pathway of Flucytosine involves its conversion into 5-fluorouracil (5-FU) inside fungal cells, which is further converted to metabolites that inhibit fungal RNA and DNA synthesis .
SY010030: ARBs inhibit the effects of angiotensin II on sympathetic nerve release and reuptake of norepinephrine .
This compound:Holmium(III) oxide, REacton: Holmium(III) oxide reacts with oxygen to form holmium (III) oxide, Ho2O3 .
Pharmacokinetics
MFCD00011053: Flucytosine is well absorbed after oral administration, penetrates into body tissues well and is excreted mainly by the kidneys .
SY010030: This compound: Holmium(III) oxide, REacton:Result of Action
MFCD00011053: The result of Flucytosine’s action is the inhibition of fungal RNA and DNA synthesis .
SY010030: The result of ARBs’ action is the inhibition of the effects of angiotensin II on sympathetic nerve release and reuptake of norepinephrine .
This compound: The result of the sputtering process is the formation of thin films .
Holmium(III) oxide, REacton: The result of the reaction between holmium and oxygen is the formation of holmium (III) oxide, Ho2O3 .
Action Environment
MFCD00011053: The action environment of Flucytosine is inside susceptible fungal cells .
SY010030: The action environment of ARBs is on type 1 angiotensin II (AT 1) receptors on blood vessels and other tissues, such as the heart .
This compound: The action environment of this compound is in the manufacturing of thin films .
Holmium(III) oxide, REacton: The action environment of Holmium(III) oxide, REacton is in the presence of oxygen .
Safety and Hazards
Aluminum Magnesium Alloy is a flammable solid and catches fire spontaneously in contact with air . It self-heats and may catch fire, and in contact with water, it releases flammable gas . Therefore, it should be kept away from heat, sparks, open flames, and hot surfaces . It should not be allowed to contact with air and should be handled under inert gas . It should be protected from moisture . In case of fire, special powder for metal fires should be used .
Orientations Futures
Propriétés
IUPAC Name |
oxo(oxoholmiooxy)holmium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ho.3O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTUFVYWTIKZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ho]O[Ho]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ho2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.859 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
